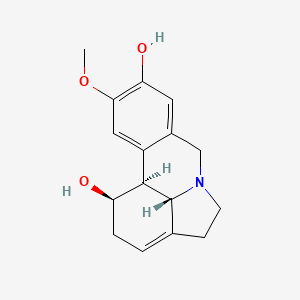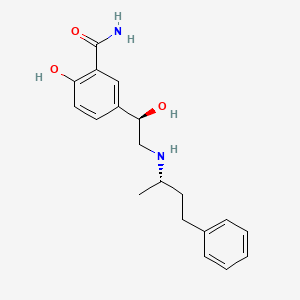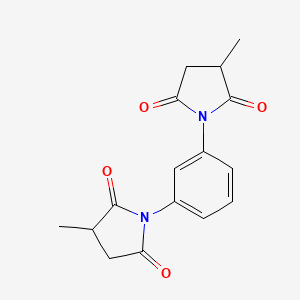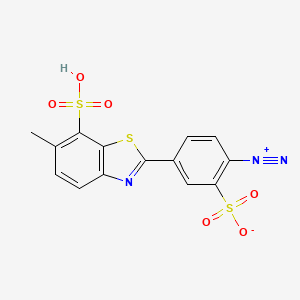
Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzenediazonium group and a benzothiazolyl moiety, both of which are substituted with sulfonic acid groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt typically involves the diazotization of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce the corresponding amine. This amine is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt. The final step involves coupling the diazonium salt with 6-methyl-7-sulfo-2-benzothiazole to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or sodium hydroxide under mild conditions.
Coupling Reactions: Often carried out in alkaline or acidic media, using reagents like sodium hydroxide or hydrochloric acid.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Produce halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Yield azo dyes and pigments.
Reduction Reactions: Form aniline derivatives.
Scientific Research Applications
Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of azo dyes and pigments, which are important in textile and printing industries.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The sulfonic acid groups enhance the solubility and reactivity of the compound, facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium, 4-sulfo-, inner salt
- Benzenediazonium, 2-sulfo-, inner salt
- Benzenediazonium, 4-(2-benzothiazolyl)-2-sulfo-, inner salt
Uniqueness
Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt is unique due to the presence of both benzothiazolyl and sulfonic acid groups, which impart distinct chemical properties. This combination enhances its reactivity and solubility, making it more versatile compared to similar compounds.
Properties
CAS No. |
129836-16-4 |
|---|---|
Molecular Formula |
C14H9N3O6S3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-diazonio-5-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C14H9N3O6S3/c1-7-2-4-10-12(13(7)26(21,22)23)24-14(16-10)8-3-5-9(17-15)11(6-8)25(18,19)20/h2-6H,1H3,(H-,18,19,20,21,22,23) |
InChI Key |
WDZVIIPOEAYNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)[N+]#N)S(=O)(=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


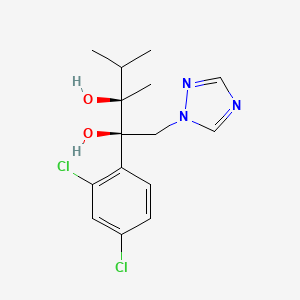
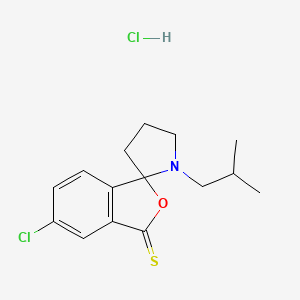

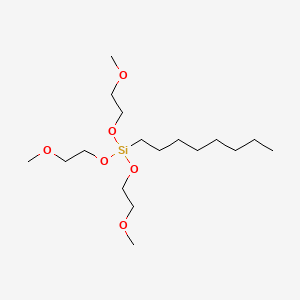


![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)

